2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one
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Overview
Description
2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one is a deuterated derivative of 2-phenylchromen-4-one, a compound belonging to the flavonoid family. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one typically involves the deuteration of 2-phenylchromen-4-one. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst . The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The use of deuterium oxide (D2O) as a solvent and deuterium gas (D2) as a reactant is common. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylchromen-4-one derivatives .
Scientific Research Applications
2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylchromen-4-one: The non-deuterated parent compound with similar biological activities.
2-(4-Hydroxyphenyl)chromen-4-one: A hydroxylated derivative with enhanced antioxidant properties.
2-(3,4-Dihydroxyphenyl)chromen-4-one: A dihydroxylated derivative with potent anti-inflammatory activity.
Uniqueness
2,3,3,5,6-Pentadeuterio-2-phenylchromen-4-one is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12O2 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2,3,3,5,6-pentadeuterio-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i4D,8D,10D2,15D |
InChI Key |
ZONYXWQDUYMKFB-VOGAJMORSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1[2H])C(=O)C(C(O2)([2H])C3=CC=CC=C3)([2H])[2H] |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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